(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one
Description
(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This particular compound features a naphthalene ring and an iodophenyl group, making it a molecule of interest in various fields of research due to its unique structural properties.
Properties
IUPAC Name |
(E)-3-(4-iodoanilino)-1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO/c20-17-7-9-18(10-8-17)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-13,21H/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEHQBKIAFFFLC-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CNC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the enone backbone: This can be achieved through a Claisen-Schmidt condensation reaction between naphthaldehyde and acetophenone derivatives.
Introduction of the iodophenyl group: This step often involves the iodination of aniline followed by its coupling with the enone backbone through a nucleophilic substitution reaction.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols, leading to the formation of azides or thioethers.
Scientific Research Applications
(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
When compared to similar compounds, (2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one stands out due to the presence of both the naphthalene ring and the iodophenyl group. Similar compounds include:
(2E)-3-[(4-bromophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one: This compound has a bromophenyl group instead of an iodophenyl group.
(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one: This compound features a chlorophenyl group.
(2E)-3-[(4-fluorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one: This compound has a fluorophenyl group.
The unique combination of the naphthalene ring and the iodophenyl group in this compound contributes to its distinct chemical and biological properties.
Biological Activity
The compound (2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one is a member of the chalcone family, characterized by its unique structure that includes an iodophenyl group and a naphthalene moiety. This structural configuration is believed to contribute significantly to its biological activities, particularly in the realms of antioxidant and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features an α,β-unsaturated carbonyl system, which is essential for its biological activity. The presence of the iodine substituent enhances lipophilicity, potentially improving the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that chalcone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. These effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : It is believed that the compound induces apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits antioxidant activity:
- Radical Scavenging : It has been shown to scavenge free radicals effectively.
- Lipid Peroxidation Inhibition : The compound inhibits lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | Induction of apoptosis via caspase activation |
| Antioxidant | Radical scavenging | Inhibition of lipid peroxidation |
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted by researchers at PubMed Central evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- A significant reduction in cell viability in treated groups compared to controls.
- The compound's effectiveness was dose-dependent, with higher concentrations leading to increased cytotoxicity.
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
- Receptor Binding : It has potential interactions with G protein-coupled receptors, influencing signaling pathways related to growth and apoptosis.
Q & A
Basic: What are the optimal synthetic routes and key considerations for preparing this compound via Claisen-Schmidt condensation?
Methodological Answer:
The compound can be synthesized using a Claisen-Schmidt condensation between 4-iodoaniline-derived enamine and 2-acetylnaphthalene. Key steps include:
- Reactant Preparation : Equimolar ratios of 4-iodoaniline and 2-acetylnaphthalene in ethanol, with catalytic thionyl chloride (0.05–0.1 mL) to promote enamine formation .
- Reflux Conditions : Maintain reflux at 80°C for 6–8 hours to ensure complete aldol adduct formation.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (2E)-isomer.
- Yield Optimization : Monitor pH (acidic conditions favor keto-enol tautomerism) and solvent polarity to minimize byproducts like Z-isomers .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- 1H NMR : Confirm the E-configuration via coupling constants (J = 12–16 Hz for trans-olefinic protons) and aromatic integration ratios .
- IR Spectroscopy : Identify carbonyl stretching (C=O) at 1650–1680 cm⁻¹ and N–H bending (amine) at 1550–1600 cm⁻¹ .
- Single-Crystal XRD : Resolve bond lengths (e.g., C=O at ~1.22 Å, C–I at ~2.10 Å) and dihedral angles to confirm planarity of the α,β-unsaturated ketone system. Use CCDC deposition protocols (e.g., CCDC 1988019) for data validation .
Advanced: How can DFT calculations predict electronic properties and reactivity?
Methodological Answer:
- Computational Setup : Perform geometry optimization at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO energies, ionization potential (I), and electrophilicity index (ω) .
- Chemical Reactivity : Use Koopmans’ theorem to derive hardness (η = (I – A)/2) and softness (S = 1/η). Compare with experimental UV-Vis λmax (e.g., 320–350 nm) to validate charge-transfer transitions .
- TD-DFT : Simulate electronic spectra and correlate with experimental data to identify π→π* and n→π* transitions .
Advanced: What methodologies are used to evaluate antimicrobial activity, and how are results interpreted?
Methodological Answer:
- Assay Design : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar well diffusion (50–100 µg/mL concentrations) .
- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls. Measure inhibition zones (mm) after 24–48 hours.
- Structure-Activity Analysis : Correlate activity with electron-withdrawing substituents (e.g., iodine’s σp effect) enhancing membrane permeability. Moderate activity (e.g., 12–15 mm zones) suggests potential for lead optimization .
Advanced: How do substituents (e.g., iodine vs. halogens) influence electronic and biological properties?
Methodological Answer:
- Electronic Effects : Compare Hammett constants (σp: I = +0.18, Cl = +0.23) to assess electron-withdrawing capacity. Iodine’s polarizability enhances charge transfer in the conjugated system, lowering LUMO energy by ~0.3 eV vs. chloro analogs .
- Biological Impact : Iodine’s larger van der Waals radius improves hydrophobic interactions with microbial membranes. Replace iodine with methoxy or hydroxyl groups to study solubility-bioactivity trade-offs .
Advanced: How can discrepancies between computational predictions and experimental data be resolved?
Methodological Answer:
- Error Sources : Identify basis set limitations (e.g., 6-31G vs. 6-311++G(d,p)) or solvent effects unaccounted in DFT. Re-optimize geometries with implicit solvation models (e.g., PCM for ethanol) .
- Experimental Validation : Repeat XRD to confirm bond lengths (e.g., C–I deviations >0.05 Å suggest conformational flexibility) or re-measure UV-Vis in varying solvents .
- Statistical Analysis : Apply Bland-Altman plots to quantify systematic errors between DFT and experimental λmax or antimicrobial IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
